molecular formula C9H8FN B1620822 4-fluoro-5-methyl-1H-indole CAS No. 537013-49-3

4-fluoro-5-methyl-1H-indole

Cat. No. B1620822
M. Wt: 149.16 g/mol
InChI Key: FTHQRBRRFDUJBQ-UHFFFAOYSA-N
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Description

4-fluoro-5-methyl-1H-indole is a chemical compound that belongs to the indole family. It has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Fluorescence in Biomolecule Monitoring

Partitioning and Localization of Environment-Sensitive Indoles in Lipid Membranes : A study demonstrated that certain indole derivatives, known for their environment-sensitive fluorescence, become highly fluorescent upon interacting with phospholipid vesicles. This property is utilized to monitor the local structure and dynamics of biomolecules, offering insights into membrane partitioning and the localization within lipid bilayers through fluorescence measurements and molecular dynamics simulations (Kyrychenko et al., 2010).

Inhibitory Properties in HIV Research

Discovery of Novel HIV-1 Attachment Inhibitors : Research into indole derivatives has led to the discovery of compounds that interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, showcasing the therapeutic potential of indole derivatives in developing new antiviral drugs (Wang et al., 2003).

Chemical Synthesis and Functionalization

Synthesis and Functionalization of Indoles : The indole nucleus is a significant component of many biologically active compounds. Research has focused on the synthesis and functionalization of indoles, particularly through palladium-catalyzed reactions, underlining the versatility of indoles in chemical synthesis (Cacchi & Fabrizi, 2005).

Antimicrobial Activity

Antibacterial and Antifungal Properties of Indole Derivatives : A study on 5-Fluoro-1H-indole-2,3-dione-triazoles has indicated significant antimicrobial potency, suggesting that such compounds can be potent antibacterial and antifungal agents, opening avenues for new treatments against microbial infections (Deswal et al., 2020).

Nucleophilic Reactivities

Nucleophilic Reactivities of Indoles : The study of the nucleophilic reactivities of various indole derivatives provides crucial insights into their chemical behavior, offering valuable information for developing new chemical reactions and synthesis pathways (Lakhdar et al., 2006).

properties

IUPAC Name

4-fluoro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHQRBRRFDUJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379126
Record name 4-Fluoro-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-5-methyl-1H-indole

CAS RN

537013-49-3
Record name 4-Fluoro-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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